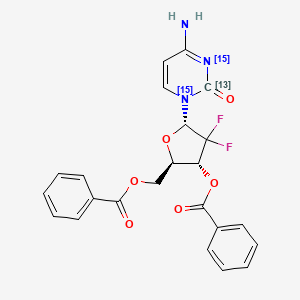
2(1H)-pyrimidinone-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-pyrimidinone-13C,15N2 is a labeled compound of pyrimidinone, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is a heterocyclic organic molecule that contains a six-membered ring with two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The isotopic labeling makes it particularly useful in various scientific research applications, including studies involving metabolic pathways, molecular interactions, and structural analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyrimidinone-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the cyclization of labeled urea and labeled β-ketoesters under acidic conditions. The reaction proceeds through a Biginelli-like condensation, forming the pyrimidinone ring. The reaction conditions often involve the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The use of isotopically labeled starting materials, such as 13C-labeled acetoacetate and 15N-labeled urea, is crucial for the production of the labeled compound. The reaction conditions are carefully controlled to ensure the efficient incorporation of the isotopic labels and to minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-pyrimidinone-13C,15N2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 2-hydroxypyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted pyrimidinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine-2,4-dione derivatives.
Reduction: 2-hydroxypyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2(1H)-pyrimidinone-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of nucleic acid metabolism.
Industry: Applied in the synthesis of labeled pharmaceuticals and agrochemicals for research and development purposes.
Mécanisme D'action
The mechanism of action of 2(1H)-pyrimidinone-13C,15N2 involves its interaction with various molecular targets, including enzymes and nucleic acids. The isotopic labels allow for the tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways and cellular processes. The labeled atoms enable the use of techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to study the compound’s behavior and interactions at the molecular level.
Comparaison Avec Des Composés Similaires
2(1H)-pyrimidinone-13C,15N2 can be compared with other similar compounds, such as:
Pyrimidinone: The non-labeled version of the compound, which lacks the isotopic labels.
2(1H)-pyrimidinone-13C: A compound labeled only with carbon-13.
2(1H)-pyrimidinone-15N2: A compound labeled only with nitrogen-15.
The uniqueness of this compound lies in its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques. This makes it particularly valuable for detailed studies of molecular interactions and metabolic pathways.
Propriétés
Formule moléculaire |
C23H19F2N3O6 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
[(2R,3R,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21+/m1/s1/i22+1,27+1,28+1 |
Clé InChI |
ZPUUYUUQQGBHBU-MEXQSHOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)[15N]3C=CC(=[15N][13C]3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)





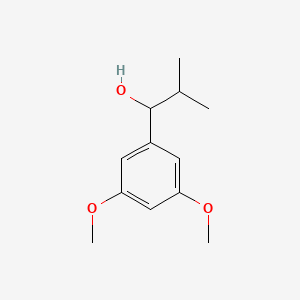
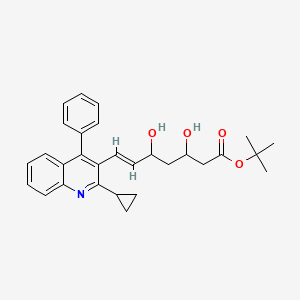

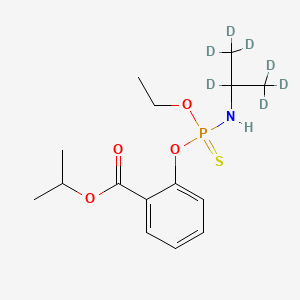
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
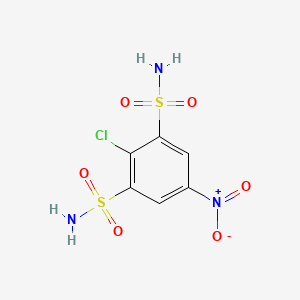
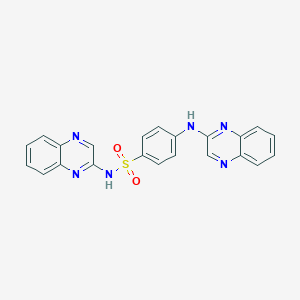
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
